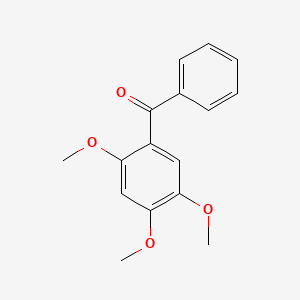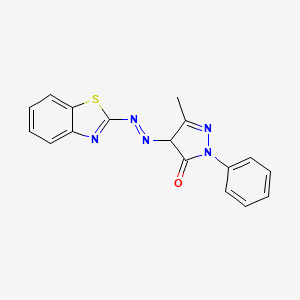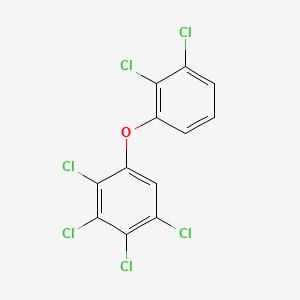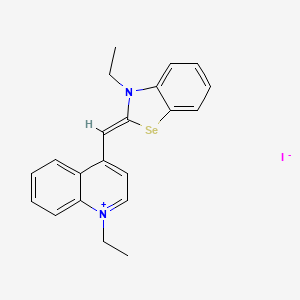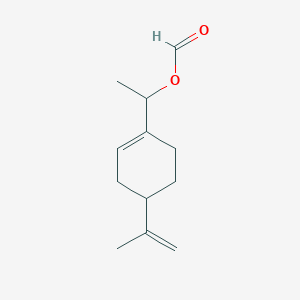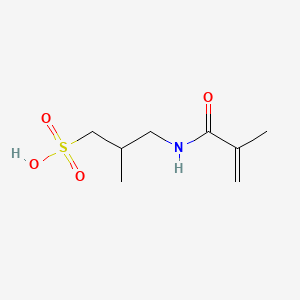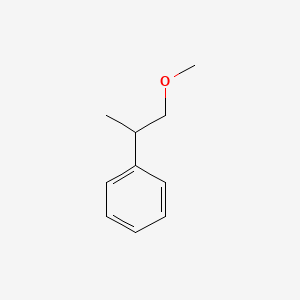
(2-Methoxy-1-methylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a colorless liquid with a pleasant odor and is used in various industrial applications. The compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Methoxy-1-methylethyl)benzene can be synthesized through the reaction of cumyl alcohol with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to the liquid phase to ensure continuous reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-1-methylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
(2-Methoxy-1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-Methoxy-1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved may include oxidation, reduction, and substitution reactions, depending on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cumene (Isopropylbenzene): Similar structure but lacks the methoxy group.
Anisole (Methoxybenzene): Contains a methoxy group but lacks the isopropyl group.
Thymol methyl ether (2-Isopropyl-5-methylanisole): Similar structure with additional methyl group
Uniqueness
(2-Methoxy-1-methylethyl)benzene is unique due to the presence of both a methoxy group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
65738-46-7 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-methoxypropan-2-ylbenzene |
InChI |
InChI=1S/C10H14O/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
JSLADQCPHDFYDG-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


